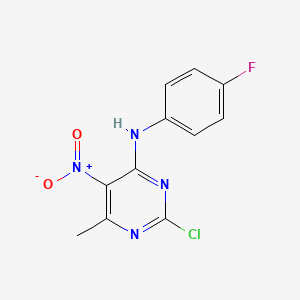
piperazine;sulfamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine and sulfamic acid are two distinct compounds that, when combined, form a unique chemical entity. Piperazine is a heterocyclic organic compound with a six-membered ring containing two nitrogen atoms at opposite positions. Sulfamic acid, on the other hand, is a strong inorganic acid with the formula H₃NSO₃. The combination of these two compounds results in a compound that exhibits unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . For the preparation of piperazine-sulfamic acid, a common method involves the functionalization of silica nanoparticles with piperazine and sulfamic acid. This process includes thermogravimetric analysis, scanning electron microscopy, infrared spectroscopy, elemental analyses, and ion-exchange pH analysis .
Industrial Production Methods: In industrial settings, the production of piperazine-sulfamic acid can be achieved through a simplified synthetic procedure that involves the use of protonated piperazine in a one-pot-one-step reaction. This method eliminates the need for introducing a protecting group and can be carried out at room or higher temperatures in common solvents with the aid of heterogeneous catalysis by metal ions supported on commercial polymeric resins .
Análisis De Reacciones Químicas
Types of Reactions: Piperazine-sulfamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as a catalyst in the synthesis of 1,1′-(arylmethylene) diureas and 1,3,5-triazinane-2,4-dithiones from aldehydes and urea derivatives .
Common Reagents and Conditions: Common reagents used in reactions involving piperazine-sulfamic acid include aldehydes, thiourea, and urea derivatives. The reactions are typically carried out under mild conditions with the aid of a catalyst, such as functionalized nanosilica .
Major Products: The major products formed from reactions involving piperazine-sulfamic acid include 1,1′-(arylmethylene) diureas and 1,3,5-triazinane-2,4-dithiones .
Aplicaciones Científicas De Investigación
Piperazine-sulfamic acid has a wide range of applications in scientific research. It is used as a recyclable catalyst in organic synthesis, particularly in the preparation of diureas and triazinane derivatives . Additionally, piperazine derivatives are employed in the pharmaceutical industry for the development of drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The compound is also utilized in the field of catalysis and metal-organic frameworks (MOFs) for its unique chemical properties .
Mecanismo De Acción
The mechanism of action of piperazine-sulfamic acid involves its interaction with molecular targets and pathways. Piperazine acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of parasitic worms, which are then expelled from the body .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to piperazine-sulfamic acid include other piperazine derivatives, such as N-(propylsulfonyl) piperazine and various substituted piperazines . These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity.
Uniqueness: Piperazine-sulfamic acid is unique due to its combination of piperazine and sulfamic acid, which imparts distinct catalytic properties and reactivity. Its ability to act as a recyclable catalyst in organic synthesis and its applications in pharmaceuticals and catalysis make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
6941-89-5 |
|---|---|
Fórmula molecular |
C4H13N3O3S |
Peso molecular |
183.23 g/mol |
Nombre IUPAC |
piperazine;sulfamic acid |
InChI |
InChI=1S/C4H10N2.H3NO3S/c1-2-6-4-3-5-1;1-5(2,3)4/h5-6H,1-4H2;(H3,1,2,3,4) |
Clave InChI |
DRWIELMMRDEXTB-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCN1.NS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



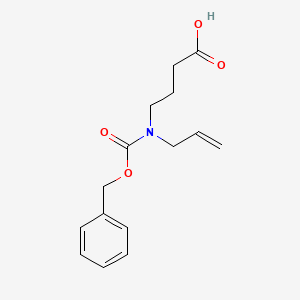
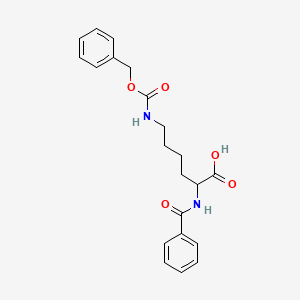
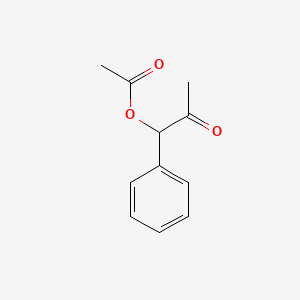
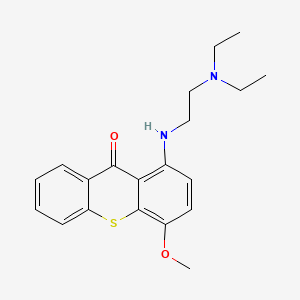
![O1-[(2-chloro-4-pyridyl)carbonyl]-4-methylbenzene-1-carbohydroximamide](/img/structure/B14010615.png)
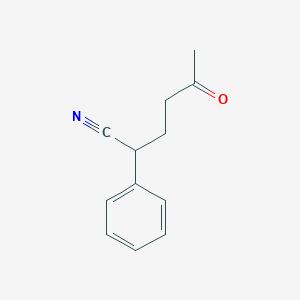
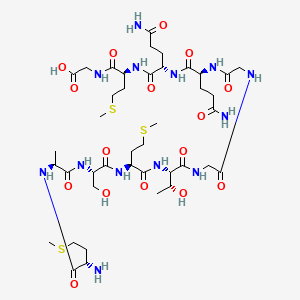
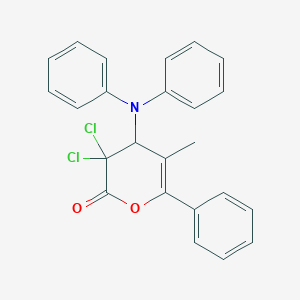
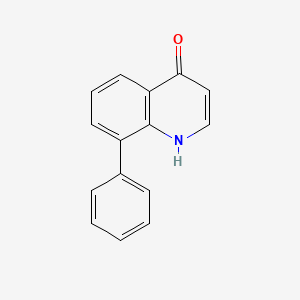
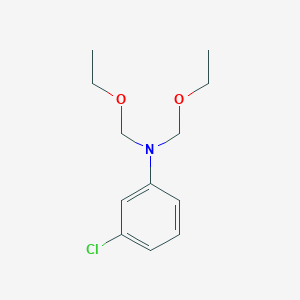
![7-Methyl-3-(4-methylphenyl)-6-(morpholin-4-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14010661.png)
![2-[(3,5-Dinitrothiophen-2-yl)amino]butanedioic acid](/img/structure/B14010663.png)
